Chlorothioformic acid

Description

Historical Context and Evolution of Research Perspectives

The study of chlorothioformic acid is intrinsically linked to its precursor, thiophosgene (B130339) (CSCl₂). While thiophosgene was first prepared in small quantities in 1870, it was the development of more efficient synthetic methods in the late 19th century that paved the way for the exploration of its derivatives. Early research into this compound derivatives, such as chlorothioformate esters, focused on understanding their fundamental reactivity. For instance, early 20th-century reports, like the one by Delepine in 1911, mentioned methyl chlorothioformate, although detailed experimental procedures were lacking at the time. rsc.org

The evolution of research perspectives has seen a shift from fundamental kinetic and mechanistic studies to a broader appreciation of their synthetic utility. Early investigations in the mid-20th century delved into the solvolysis kinetics of various chlorothioformate esters, comparing them to their chloroformate counterparts to understand the role of the sulfur atom in the reaction mechanism. mdpi.comresearchgate.net These studies revealed that the substitution of oxygen with sulfur significantly influences the reaction pathway, often favoring an ionization (SN1-like) mechanism over the addition-elimination pathway common for chloroformates, especially in ionizing solvents. mdpi.comresearchgate.net More recent research has built upon this foundational knowledge, employing computational and experimental techniques to further elucidate the reaction mechanisms and conformational preferences of these molecules. beilstein-journals.orgiucr.org This deeper understanding has, in turn, fueled their application in increasingly complex synthetic challenges.

Significance in Modern Organic Synthesis and Chemical Sciences

This compound derivatives are valuable reagents in modern organic synthesis due to their ability to introduce the thiocarbonyl functionality, which can be further transformed into a variety of other groups. They are key precursors for the synthesis of thiocarbamates, thioesters, and thiocarbonates, which are important structural motifs in many biologically active molecules and materials. beilstein-journals.orggoogle.com

One of the most significant applications of chlorothioformate esters is in the synthesis of thionoesters. rsc.org These compounds are versatile intermediates that can undergo a range of transformations, including reduction to ethers and conversion to difluoroalkyl ethers, which are of interest in medicinal chemistry. rsc.org The reaction of chlorothioformates with Grignard reagents provides a direct route to thionoesters, a transformation that has been scaled up for the production of these valuable synthetic building blocks. rsc.org

Furthermore, chlorothioformate derivatives are employed in the synthesis of complex molecules and materials. For example, they have been used to prepare unsymmetrical Pd(II) pincer complexes with potential applications in catalysis and cancer therapy. dntb.gov.uamdpi.com In materials science, chlorothioformate esters have been used to modify starch, creating high-viscosity derivatives with potential industrial applications. google.com The versatility of these reagents is also demonstrated by their use in the synthesis of organometallic complexes and in the derivatization of natural products.

Scope and Academic Relevance of this compound Derivatives

The academic relevance of this compound derivatives stems from their diverse reactivity and the wide range of compounds that can be synthesized from them. The scope of these derivatives is broad, encompassing O-alkyl, S-alkyl, aryl, and other substituted chlorothioformates, each with its own unique reactivity profile and applications.

O-Alkyl and O-Aryl Chlorothioformates: These are perhaps the most widely studied derivatives. They are used in the synthesis of thiocarbonates and in the deoxygenation of alcohols. Their reactivity is influenced by the nature of the O-substituted group, with electron-donating groups generally increasing the tendency towards an ionization pathway in solvolysis reactions. mdpi.combeilstein-journals.org

S-Alkyl and S-Aryl Chlorothioformates: These isomers of the O-alkyl derivatives are also important synthetic intermediates. They are used in the synthesis of thioesters and other sulfur-containing compounds. The replacement of the ether oxygen with a thioether sulfur has a profound effect on the reactivity, as demonstrated by comparative solvolysis studies. mdpi.comresearchgate.net

N,N-Disubstituted Thiocarbamoyl Chlorides: These nitrogen-containing analogs of chlorothioformates are crucial for the synthesis of thiocarbamates, which are found in many pharmaceuticals and agrochemicals. These compounds generally favor an ionization pathway in their reactions. mdpi.com

The continued exploration of this compound derivatives in academic research is driven by the need for new synthetic methodologies and the desire to create novel molecules with specific functions. Their ability to introduce sulfur into molecules in a controlled manner makes them indispensable tools in fields ranging from medicinal chemistry to materials science.

Data on this compound and Its Derivatives

The following tables provide a summary of key physicochemical properties and comparative reactivity data for this compound and some of its common derivatives.

Table 1: Physicochemical Properties of Selected this compound Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|

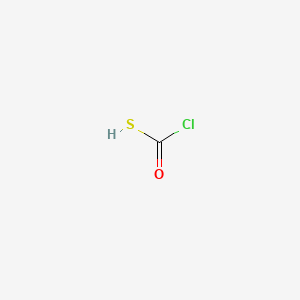

| This compound | CHClOS | 96.54 | Decomposes |

| Methyl chlorothioformate | C₂H₃ClOS | 110.56 | 105-106 |

| Ethyl chlorothioformate | C₃H₅ClOS | 124.60 | 135-137 |

| Isobutyl chlorothioformate | C₅H₉ClOS | 152.65 | 70-72 (at 20 mmHg) |

| Phenyl chlorothioformate | C₇H₅ClOS | 172.64 | 103-104 (at 15 mmHg) |

| S-Methyl chlorothioformate | C₂H₃ClOS | 110.56 | 118-120 |

| S-Ethyl chlorothioformate | C₃H₅ClOS | 124.60 | 145-147 |

Table 2: Comparative Solvolysis Rates of Chloroformate and Chlorothioformate Esters This table compares the relative rates of hydrolysis in water at 4.6 °C, highlighting the effect of sulfur substitution. Data is normalized to the rate of ethyl chloroformate.

| Ester | Relative Rate |

|---|---|

| Ethyl chloroformate | 1.00 |

| Methyl chloroformate | 2.10 |

| Isopropyl chloroformate | 0.23 |

| Ethyl chlorothioformate | 60.0 |

| Methyl chlorothioformate | 126 |

| Isopropyl chlorothioformate | 13.0 |

| Phenyl chloroformate | 108 |

Data compiled from various kinetic studies. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethanethioic S-acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHClOS/c2-1(3)4/h(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRFZWJCHOQHMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHClOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | CHLOROTHIOFORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937562 | |

| Record name | Carbonochloridothioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.54 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16890-85-0 | |

| Record name | CHLOROTHIOFORMIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonochloridothioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridothioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Chlorothioformic Acid and Its Derivatives

Established and Refined Synthetic Routes to Chlorothioformates

Phosgenation and Analogous Halogenation Reactions

The reaction of thiols (mercaptans) with phosgene (B1210022) (COCl₂) remains a primary and industrially significant method for the synthesis of S-alkyl and S-aryl chlorothioformates. This process, often referred to as phosgenation, involves the substitution of one chlorine atom of phosgene with a thiol group.

A refined approach to this method involves the use of a catalyst to improve reaction efficiency and product purity. researchgate.netgoogle.com One such process utilizes an activated carbon catalyst for the continuous production of chlorothioformates. researchgate.netgoogle.com In this setup, a mercaptan (RSH) and phosgene are passed through a reactor containing the catalyst. researchgate.netgoogle.com This method has been successfully applied to the synthesis of various chlorothioformates, including those with alkyl, cycloalkyl, phenyl, and benzyl (B1604629) groups. researchgate.netgoogle.com The use of a continuous liquid phase reactor with an activated carbon catalyst allows for increased residence time, which can lead to higher conversion rates and purer products. researchgate.net

For instance, the synthesis of ethylchlorothioformate using a two-stage reactor system with activated carbon catalyst beds has been reported to yield a product of approximately 91-95% purity, with the main impurity being diethyl disulfide. google.com The reaction conditions, such as temperature, can be controlled to optimize the yield and purity of the desired chlorothioformate. For example, the production of benzylchlorothioformate and cyclohexylchlorothioformate is carried out at temperatures between 12°C and 26°C. researchgate.netgoogle.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Purity | Reference |

| Ethyl Mercaptan | Phosgene | Activated Carbon | Ethylchlorothioformate | ~91-95% | google.com |

| Benzyl Mercaptan | Phosgene | Activated Carbon | Benzylchlorothioformate | Good | researchgate.netgoogle.com |

| Cyclohexyl Mercaptan | Phosgene | Activated Carbon | Cyclohexylchlorothioformate | Good | researchgate.netgoogle.com |

Catalytic Approaches in Thiocarbamic Acid Ester Synthesis

While not a direct synthesis of chlorothioformic acid, the catalytic synthesis of thiocarbamic acid esters (thiocarbamates) is a closely related field that provides insight into the formation of the thiocarbonyl group. These methods often involve the reaction of amines, carbon monoxide, and thiols, or other sulfur sources, under catalytic conditions.

For example, selenium can catalyze the oxidative carbonylation of anilines and thiols with carbon monoxide and oxygen to afford the corresponding thiocarbamates in moderate to good yields. This reaction can be performed under solvent-free conditions at ambient temperature.

Another approach involves the use of palladium catalysts. Palladium-catalyzed thiocarbonylation of aryl iodides with S-aryl thioformates can produce a variety of thioesters. organic-chemistry.org This method is notable for proceeding at ambient temperature and tolerating a wide range of functional groups. organic-chemistry.org The catalytic system often consists of a palladium precatalyst, such as Pd₂(dba)₃, and a ligand like Xantphos. organic-chemistry.org

Synthesis of Amide Derivatives of this compound

The amide derivatives of this compound are known as thiocarbamoyl chlorides. These compounds are valuable intermediates in the synthesis of thiocarbamates and other sulfur-containing molecules.

Preparation from Thiuram Disulfides and Sulfuryl Chloride

A significant route to N,N-dialkylthiocarbamoyl chlorides involves the chlorination of tetraalkylthiuram disulfides. google.com Various chlorinating agents can be employed, including chlorine, sulfur dichloride, disulfur (B1233692) dichloride, and sulfuryl chloride (SO₂Cl₂). google.com

The reaction of tetramethylthiuram disulfide with a chlorinating agent in molten N,N-dimethylthiocarbamoyl chloride as the reaction medium provides a direct route to N,N-dimethylthiocarbamoyl chloride. google.com This method avoids the use of a separate solvent and is particularly advantageous for the synthesis of N,N-dimethylthiocarbamoyl chloride due to the high melting point of tetramethylthiuram disulfide (approximately 150°C), which makes solvent-free reactions with gaseous chlorine challenging. google.com

For example, the addition of sulfuryl chloride to a mixture containing tetramethylthiuram disulfide can yield the desired N,N-dimethylthiocarbamoyl chloride. google.com

| Reactant 1 | Reactant 2 | Product | Reference |

| Tetramethylthiuram disulfide | Sulfuryl chloride | N,N-Dimethylthiocarbamoyl chloride | google.com |

| Tetraethylthiuram disulfide | Chlorine | N,N-Diethylthiocarbamoyl chloride | google.com |

Mechanistic Considerations in Amide Formation

The formation of thiocarbamoyl chlorides from thiuram disulfides and a chlorinating agent like sulfuryl chloride is believed to proceed through the cleavage of the disulfide bond. The reaction likely involves an electrophilic attack by the chlorinating agent on one of the sulfur atoms of the disulfide.

In the case of the reaction between tetraethylthiuram disulfide and chlorine, the process involves the cleavage of the S-S bond to form two equivalents of the N,N-diethylthiocarbamoyl chloride. A proposed intermediate in related reactions involving the oxidation of dithiocarbamates is a dithiocarbamoylsulfenic acid derivative. nih.gov The subsequent reaction with a chlorinating agent would then lead to the formation of the thiocarbamoyl chloride.

The stability of carbamoyl (B1232498) chlorides, the oxygen analogues of thiocarbamoyl chlorides, has been studied, and by extension, provides some insight into the reactivity of their sulfur counterparts. nih.gov The solvolysis of N,N-disubstituted carbamoyl chlorides is thought to proceed through a dissociative or borderline mechanism, depending on the solvent and the substituents on the nitrogen atom. nih.gov It is plausible that the formation of thiocarbamoyl chlorides from thiuram disulfides involves intermediates that are structurally analogous to those in carbamoyl chloride chemistry.

Targeted Synthesis of Specific Chlorothioformate Derivatives

The development of synthetic methods for specific chlorothioformate derivatives is driven by their utility as specialized reagents.

The synthesis of S-aryl chlorothioformates is another area of interest. These compounds can be prepared from the corresponding thiophenols and phosgene. The resulting S-aryl chlorothioformates are valuable intermediates. For example, S-aryl thioformates can be used in palladium-catalyzed reactions for the synthesis of other thioesters. organic-chemistry.org The synthesis of aryl sulfides, which are structurally related, often involves transition-metal-catalyzed cross-coupling reactions of aryl halides with thiols. nih.govorganic-chemistry.org These methodologies highlight the importance of C-S bond formation in synthetic organic chemistry.

| Derivative | Synthetic Method | Precursors | Reference |

| Methyl chlorothioformate | Reaction with thiophosgene (B130339) | Thiophosgene, Methanol (B129727) | nih.gov |

| S-Aryl chlorothioformates | Phosgenation | Thiophenol, Phosgene | researchgate.netgoogle.com |

Synthesis of Methyl Chlorothioformate and Related Thionoesters

Methyl chlorothioformate has emerged as a valuable reagent for introducing the methyl thionoester functional group into organic molecules. Due to its limited commercial availability in large quantities at a reasonable cost, scalable laboratory procedures for its synthesis have been developed. A common and effective method involves the reaction of thiophosgene (CSCl₂) with methanol (MeOH) in a suitable solvent like diethyl ether at reduced temperatures. This process has been optimized to produce methyl chlorothioformate on a 100-gram scale in a single synthetic run with yields around 62% after purification by distillation.

Once synthesized, methyl chlorothioformate serves as a versatile precursor for a wide array of thionoesters through cross-coupling reactions. The most effective approach involves the use of organomagnesium reagents (Grignard reagents). This transition-metal-free cross-coupling is highly efficient for both aryl and alkyl Grignard reagents, allowing for the synthesis of diverse thionoesters on a multi-gram scale. The choice of the organometallic reagent is crucial; organolithium compounds tend to be overly reactive, leading to complex reaction mixtures, while organozinc reagents often exhibit insufficient reactivity. Organomagnesium compounds, however, provide an optimal balance of reactivity and selectivity for this transformation.

The general reaction scheme is as follows:

Synthesis of Methyl Chlorothioformate: CSCl₂ + MeOH → CH₃OC(S)Cl + HCl

Synthesis of Thionoesters: CH₃OC(S)Cl + R-MgX → R-C(S)OCH₃ + MgXCl

This straightforward, two-stage, one-pot procedure utilizes readily available aromatic and aliphatic halohydrocarbons to form the necessary Grignard reagents, making it a convenient and powerful strategy for accessing the otherwise challenging class of thionoester compounds.

Preparation of Fluorinated and Aryl Chlorothionoformates

The synthesis of aryl and fluorinated chlorothionoformates expands the utility of this class of compounds, providing access to derivatives with tailored electronic properties.

Aryl Chlorothionoformates are typically prepared by reacting a phenol (B47542) with thiophosgene. google.com The reaction is often carried out in a two-phase system, where the phenol is dissolved in an aqueous hydroxide (B78521) solution and the thiophosgene is in a water-immiscible organic solvent. google.com This method allows for the synthesis of a variety of substituted aryl chlorothionoformates, including 4-chlorophenyl, 4-cyanophenyl, and 4-nitrophenyl chlorothionoformates. lookchem.com The reactivity of these aryl derivatives in subsequent reactions, such as aminolysis, has been the subject of kinetic studies. lookchem.com

Fluorinated Chlorothionoformates can be synthesized from their corresponding fluorinated alcohols. A general method for creating chloroformates from highly fluorinated alcohols involves their reaction with phosgene or a phosgene equivalent. researchgate.net A more specific route to fluorinated chlorothionoformates involves a halogen exchange reaction on an aryl chlorothionoformate using an alkali metal fluoride. google.com This process yields the corresponding aryl fluorothionoformate, which is a key intermediate in the synthesis of thiophenols. google.com The synthesis of molecules containing fluorinated chiral quaternary carbon centers can also be achieved through organocatalytic asymmetric synthesis, starting from simple carbonyl compounds and employing fluorinating agents. nih.gov

The synthesis of these specialized chlorothionoformates is crucial for creating molecules with specific steric and electronic properties for various applications in materials science and medicinal chemistry.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact and enhance safety and efficiency.

Solvent-Free and Atom-Economical Approaches

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Solvent-free synthesis offers significant environmental benefits by preventing pollution, reducing health hazards, and simplifying purification processes. For the synthesis of thionoester derivatives, a downstream product of chlorothioformates, solvent-free methods have been successfully developed. One such method employs iron(III) chloride (FeCl₃) as a catalyst for the reaction of acid chlorides with thiols at room temperature. tudelft.nltudelft.nl This approach is not only solvent-free but also allows for the use of equimolar amounts of starting materials, leading to high yields and product purity. tudelft.nl Infrared irradiation has also been utilized to facilitate the solventless synthesis of amides from carboxylic acids, a technique that could potentially be adapted for related thio-compound syntheses. scirp.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Reactions with high atom economy, such as addition reactions, are inherently greener as they generate minimal waste. nih.gov In the context of chlorothioformate chemistry, developing atom-economical routes is a key objective. For instance, the direct thioesterification of aldehydes with thiols, catalyzed by yttrium complexes under solvent-free conditions, provides a straightforward and atom-efficient pathway to thioesters. organic-chemistry.org While the synthesis of chlorothioformates themselves often involves reagents like thiophosgene, which raises safety and atom economy concerns, the focus is shifting towards developing alternative, more atom-economical synthetic pathways for thiocarbonyl compounds in general. google.com

Catalyst Design and Application in Sustainable Synthesis

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. mdpi.com In the synthesis of this compound derivatives and related compounds, catalyst design plays a vital role in improving sustainability.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. An example is the use of activated carbon as a catalyst for the preparation of chlorothioformates from mercaptans and phosgene, which can be employed in a continuous process. google.com For the synthesis of thioesters, simple and inexpensive iron(III) chloride (FeCl₃) has been shown to be an effective and recyclable heterogeneous catalyst in solvent-free conditions. tudelft.nl The catalyst can be recovered by filtration and reused in subsequent reaction cycles. tudelft.nl

Reactivity Profiles and Mechanistic Investigations of Chlorothioformic Acid

Fundamental Reactivity Patterns of the Thiocarbonyl Chloride Moiety

The thiocarbonyl chloride group (–C(=S)Cl) is the central functional group in chlorothioformic acid, dictating its chemical behavior. Its reactivity is analogous to, yet distinct from, the more common carbonyl chloride (acyl chloride) moiety. The carbon atom is electrophilic, making it a target for nucleophiles. However, the replacement of oxygen with sulfur alters the electronic properties and, consequently, the reactivity.

The hallmark reaction of the thiocarbonyl chloride group is nucleophilic acyl substitution. masterorganicchemistry.com In this two-step mechanism, a nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, re-forming the carbon-sulfur double bond and expelling the chloride ion as a leaving group. byjus.com

Studies comparing the reactivity of thiocarbonyl chlorides with their carbonyl chloride counterparts have revealed significant differences. For instance, the reaction of benzoyl chloride with methanol (B129727) is reported to be nine times faster than the same reaction with thiobenzoyl chloride. nih.gov This reduced reactivity in thiocarbonyl chlorides can be attributed to the different charge distributions in the respective intermediates. nih.govsigmaaldrich.com While the fundamental mechanism is addition-elimination for both, the energetic landscape of the reaction is distinct. Computational studies show that the reaction of a carbonyl compound is typically endothermic, whereas the corresponding reaction of a thiocarbonyl compound is exothermic, with a calculated energy difference of approximately 8.5 kcal/mol. nih.gov

Table 1: Comparative Reactivity of Acyl vs. Thioacyl Chlorides

| Compound Type | General Structure | Relative Reactivity with Nucleophiles | Thermodynamic Profile (Typical) |

|---|---|---|---|

| Acyl Chloride | R-C(=O)Cl | Higher | Endothermic nih.gov |

| Thiocarbonyl Chloride | R-C(=S)Cl | Lower | Exothermic nih.gov |

A prominent application of the nucleophilic acyl substitution reactivity of this compound is the formation of thioesters. Thioesters are important organosulfur compounds with the general structure R-C(=O)-S-R'. wikipedia.org The reaction of this compound or its derivatives with a thiol (R'-SH) or an alkali metal salt of a thiol (R'-SNa) provides a direct pathway to thioester synthesis. wikipedia.org

The mechanism follows the general nucleophilic acyl substitution pathway where the sulfur atom of the thiol acts as the nucleophile. This reaction is a versatile and widely used method for creating the thioester linkage, which is a critical functional group in various biochemical processes, notably in derivatives of coenzyme A. libretexts.orglibretexts.org The process can be generalized as:

RSC(O)Cl + R'SH → RSC(O)SR' + HCl

This pathway is efficient for synthesizing a wide range of thioesters by varying the substituents on both the chlorothioformate and the thiol. organic-chemistry.org

Pathways of this compound Derivative Transformations

Beyond simple substitution at the thiocarbonyl carbon, derivatives of this compound can undergo more complex transformations, including rearrangements, dimerizations, and carbon-carbon bond-forming reactions.

Amidothioformates, also known as thiocarbamates, are derivatives of this compound where the chlorine atom is replaced by an amino group. These compounds exhibit unique reactivity, including the potential for dimerization and rearrangement. While specific literature on the dimerization of simple amidothioformates is specialized, related thiocarbonyl compounds are known to undergo complex cyclization and rearrangement reactions, often influenced by the substituents on the nitrogen and the reaction conditions. These transformations can lead to the formation of various heterocyclic structures.

The carbon-chlorine bond in this compound derivatives is susceptible to cleavage and substitution via cross-coupling reactions with organometallic reagents. This allows for the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis. dntb.gov.ua Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) can react with the thiocarbonyl chloride moiety. organic-chemistry.orgyoutube.com

These reactions are often catalyzed by transition metals, such as iron, which mediate the coupling process. acgpubs.org The general mechanism involves the reduction of the metal catalyst by the organometallic reagent, followed by oxidative addition to the C-Cl bond. Subsequent transmetalation and reductive elimination steps yield the final carbon-carbon coupled product. acgpubs.org

Table 2: Representative Cross-Coupling Reactions

| Chlorothioformate Derivative | Organometallic Reagent | Catalyst (Example) | Product Type |

|---|---|---|---|

| O-Aryl chlorothioformate | Alkylmagnesium halide (R-MgX) | Fe(acac)₃ | O-Aryl S-alkyl thiocarboxylate |

| S-Aryl chlorothioformate | Organolithium (R-Li) | None (Direct Addition-Elimination) | S-Aryl thioketone |

| N,N-Dialkyl chlorothioformamide | Arylboronic acid | Palladium Complex | N,N-Dialkyl thiobenzamide |

This methodology provides a powerful tool for elaborating the structure of this compound derivatives, introducing a wide variety of organic fragments. researchgate.net

Advanced Mechanistic Studies and Kinetic Analyses

A deeper understanding of the reaction pathways of this compound requires advanced mechanistic and kinetic studies. These investigations aim to elucidate the precise sequence of bond-forming and bond-breaking events, identify reactive intermediates, and quantify the rates of these processes.

Kinetic analyses are often performed under pseudo-first-order conditions, where the concentration of one reactant is kept in large excess. researchgate.net By monitoring the reaction rate's dependence on the concentration of each reactant, the rate law can be determined. The temperature dependence of the reaction rate is also studied to calculate important thermodynamic parameters, such as the activation energy (Ea), using the Arrhenius equation. icm.edu.pl These experimental data provide critical insights into the rate-determining step of the reaction mechanism. frontiersin.org

For example, a kinetic study of the reaction between a this compound derivative and a series of nucleophiles can reveal quantitative information about the nucleophilicity of the attacking species and the electrophilicity of the thiocarbonyl carbon. Modern analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed to detect and characterize transient intermediates, providing direct evidence for the proposed mechanistic pathways. frontiersin.org Computational chemistry serves as a powerful complementary tool, allowing for the modeling of reaction coordinates, transition state geometries, and activation barriers, which can corroborate experimental findings. nih.gov

Elucidation of Reaction Intermediates and Transition States

The hydrolysis and solvolysis of related thioformate esters, such as chlorothionoformates, have been studied to shed light on the mechanistic pathways that may also be relevant to this compound. For instance, the hydrolysis of alkyl and aryl chlorothionoformates has been proposed to proceed through different mechanisms depending on the substrate and conditions. Some studies suggest a unimolecular (SN1) process, while others favor a bimolecular (SN2) or a concerted mechanism. researchgate.net In some cases, a general base-catalyzed SN2 transition state has been proposed for the solvolysis of these compounds. researchgate.net

Computational studies are instrumental in visualizing and understanding the high-energy, transient species that are difficult to observe experimentally. youtube.com For nucleophilic acyl substitution reactions, which are characteristic of acid chlorides, the mechanism typically involves the formation of a tetrahedral intermediate. chemistrysteps.comyoutube.com In the case of this compound reacting with a nucleophile, a similar tetrahedral intermediate would be expected, where the nucleophile adds to the carbonyl carbon. The subsequent collapse of this intermediate would lead to the elimination of the chloride ion. The transition state for this process would involve the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-chlorine bond. youtube.com

Application of Kinetic and Stereochemical Probes

Stereochemical probes are crucial for determining the geometric course of a reaction. youtube.comyoutube.com For nucleophilic substitution reactions at a chiral center, the stereochemical outcome—retention, inversion, or racemization—provides definitive evidence for the operative mechanism. nih.govresearchgate.net In the context of this compound derivatives, if the sulfur-bearing carbon were chiral, the stereochemistry of the product following nucleophilic substitution would reveal whether the reaction proceeds through a backside attack (inversion of configuration, typical of SN2) or via a planar intermediate (racemization, characteristic of SN1). youtube.comyoutube.com Such studies are fundamental to understanding the intimate details of the reaction pathway.

Role as a Key Synthetic Reagent and Precursor

The reactivity of this compound makes it a valuable reagent for the introduction of thioester functionalities and as a precursor in the synthesis of more complex molecules.

Introduction of Thioester Functionalities

One of the primary applications of this compound and its derivatives is in the synthesis of thioesters. wikipedia.org The reaction of an acid chloride with a thiol is a well-established method for forming a thioester bond. wikipedia.org this compound can, in principle, react with thiols to generate S-alkyl or S-aryl chlorothioformates, which are themselves reactive intermediates. More commonly, derivatives of this compound, such as S-aryl thioformates, are employed in thioester synthesis.

Recent advancements have demonstrated the use of S-aryl thioformates as thioester sources in palladium-catalyzed thiocarbonylation reactions of aryl iodides. nih.gov This method allows for the efficient transfer of the thioester moiety to various aromatic systems.

Table 1: Examples of Thioester Synthesis

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| Aryl Iodide | S-Aryl Thioformate | Aryl Thioester | Palladium Catalyst | nih.gov |

| Carboxylic Acid | Thiol | Thioester | SO₂F₂ | researchgate.net |

This table is interactive. You can sort and filter the data.

Facilitating Complex Organic Transformations

The inherent reactivity of the acid chloride functionality in this compound allows it to participate in a variety of complex organic transformations. While specific examples detailing the use of the parent this compound in multi-step syntheses are not extensively documented in the readily available literature, its derivatives are utilized in the construction of biologically active molecules. For instance, thioester derivatives of amino acids have been synthesized and investigated as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov

The synthesis of these inhibitors often involves the reaction of an acyl chloride with an amino acid derivative under basic conditions to form an amide, which is then further reacted to introduce the thioester functionality. nih.gov This highlights the utility of acyl chloride chemistry, a characteristic feature of this compound, in the synthesis of medicinally relevant compounds.

Furthermore, the principles of multi-step synthesis, where simple starting materials are converted into complex target molecules through a sequence of reactions, often rely on the predictable reactivity of functional groups like acid chlorides. libretexts.orgworktribe.com The ability of this compound to introduce a thioformyl (B1219250) group opens up possibilities for subsequent manipulations and the construction of intricate molecular architectures.

Research Applications of Chlorothioformic Acid Derivatives

Application in Heterocyclic Compound Synthesis

Chlorothioformic acid derivatives serve as valuable building blocks for the synthesis of a range of sulfur-containing heterocyclic systems. Their ability to introduce a thiocarbonyl group facilitates cyclization reactions, leading to the formation of stable ring structures.

Thiazole and Thiadiazine Derivatives

While direct and widespread application of this compound in the synthesis of thiazoles is not extensively documented in readily available literature, related chloroformates have been utilized in the synthesis of thiadiazine derivatives. For instance, ethyl chloroformate, a close structural analog of this compound, has been employed in the synthesis of 1,3,4-thiadiazole (B1197879) and 1,3,4-thiadiazine motifs. In one study, thioxoacetamide derivatives were reacted with electrophilic reagents, including ethyl chloroformate, to yield five-membered heterocyclic rings. This reaction highlights the utility of chloroformate-type reagents in building the core structure of these important heterocycles. The synthesis of 5-oxo-N-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide was achieved by heating 2-hydrazinyl-N-phenyl-2-thioxoacetamide with ethyl chloroformate in the presence of triethylamine (B128534) in ethanol.

General synthetic routes to thiazoles often involve the Hantzsch synthesis, which typically utilizes α-haloketones and thioamides. While this classic method does not directly involve this compound, the broader field of heterocyclic synthesis is constantly evolving, and the reactivity of this compound derivatives suggests their potential as precursors to key intermediates in novel synthetic pathways.

Other Sulfur-Containing Heterocycles

The application of this compound derivatives extends to the synthesis of other sulfur-containing heterocycles beyond thiazoles and thiadiazines. For example, these reagents can be instrumental in the preparation of thiophenes. The synthesis of 2-chlorothiophene-5-formic acid has been achieved through a multi-step process starting from thiophene-2-formic acid, which involves chlorination and hydrolysis steps. While not a direct cyclization using this compound, this demonstrates the role of related chlorinated precursors in accessing functionalized thiophene (B33073) derivatives.

Furthermore, the synthesis of benzo[b]thiophene derivatives, which are important structural motifs in medicinal chemistry, has been accomplished using 3-chloro-2-chlorocarbonylbenzo[b]thiophene as a key intermediate. This precursor, closely related in reactivity to this compound, is used to generate acid hydrazides which are then cyclized to form thiadiazole rings fused to the benzothiophene (B83047) core.

Utility in Functionalization and Derivatization Strategies

The reactivity of the chlorothioformyl group makes it a valuable tool for the introduction of sulfur-containing functionalities onto a variety of molecules, including peptides and nucleosides.

Synthesis of Peptide α-Thioesters

Peptide α-thioesters are crucial intermediates in the chemical synthesis of proteins via native chemical ligation. This compound derivatives, particularly O-phenyl chlorothioformate (also known as phenyl chlorothionoformate), have been utilized in the preparation of these important biomolecules. The synthesis often involves the activation of the C-terminal carboxyl group of a peptide, followed by reaction with a thiol. While various methods exist for the synthesis of peptide thioesters, the use of reagents like O-phenyl chlorothioformate offers a route to introduce the necessary thiocarbonyl functionality. Photochemical methods have also been developed for the efficient synthesis of peptide-α-phenylthioesters, highlighting the ongoing research into novel and efficient synthetic strategies in this area.

Thionocarbonylation of Nucleosides and Related Biomolecules

O-Phenyl chlorothioformate is a key reagent for the thionocarbonylation of nucleosides. This reaction involves the conversion of a hydroxyl group on the sugar moiety of a nucleoside into a thionocarbonate. This functionalization is significant as it opens up pathways for further chemical modifications of nucleosides, which are the building blocks of DNA and RNA. The introduction of a sulfur atom can alter the biological activity and properties of the nucleoside, making it a valuable strategy in the development of therapeutic agents and molecular probes. The reaction typically proceeds by treating the unprotected or partially protected nucleoside with O-phenyl chlorothioformate in the presence of a base.

Contribution to Advanced Materials Research

Extensive searches for the application of this compound derivatives as functionalization agents in polymer chemistry and as precursors for advanced coatings and polymeric structures did not yield specific research findings. The available scientific literature primarily focuses on the use of other related compounds, such as chloroformates and various thio-compounds, in these areas. Therefore, a detailed discussion on the direct contribution of this compound derivatives to advanced materials research, as outlined in the subsections below, cannot be provided based on the currently accessible information.

There is a lack of readily available scientific literature detailing the use of this compound derivatives as functionalization agents in polymer chemistry.

Similarly, information regarding the application of this compound derivatives as precursors for advanced coatings and polymeric structures is not prevalent in the public domain.

Development of Analytical Methodologies and Derivatization Reagents

While specific applications of this compound derivatives are not extensively documented, the closely related chloroformate derivatives are widely used as derivatizing agents to enhance the detection of various analytes in chromatographic techniques. These reagents modify the functional groups of target molecules, improving their volatility, thermal stability, and chromatographic behavior, which leads to enhanced separation and detection.

Chloroformate derivatives play a crucial role in the derivatization of a wide range of compounds, including amino acids, phenols, and amines, for analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The derivatization process typically involves the reaction of the chloroformate with the analyte to form a more stable and readily detectable derivative. This is particularly important for compounds that are otherwise difficult to analyze due to their polarity or low volatility.

For instance, ethyl chloroformate is a common derivatizing agent used in GC-MS analysis. It reacts with functional groups such as hydroxyl, amino, and carboxyl groups, thereby increasing the volatility and thermal stability of the analytes. mdpi.comnih.govcore.ac.uknih.gov This allows for their successful separation and quantification by GC-MS. Similarly, 9-fluorenylmethyl chloroformate (FMOC-Cl) is a well-established reagent for the pre-column derivatization of amino acids in HPLC with fluorescence detection, offering high sensitivity. researchgate.net

The following table summarizes various chloroformate derivatizing agents and their applications in chromatographic analysis:

| Derivatizing Agent | Analyte Class | Chromatographic Technique | Detection Method | Reference(s) |

| Ethyl Chloroformate (ECF) | Amino Acids, Organic Acids, Phenols | GC-MS | Mass Spectrometry | mdpi.comnih.govcore.ac.uknih.gov |

| Methyl Chloroformate (MCF) | Amino Acids | GC-MS | Mass Spectrometry | science.gov |

| Propyl Chloroformate | Sulfur Amino Acids | GC-MS | Mass Spectrometry | science.gov |

| Phenyl Chloroformate (PhOCOCl) | General Solvolysis Studies | Not Specified | Not Specified | science.gov |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Amino Acids | HPLC | Fluorescence Detection | researchgate.net |

| (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | DL-Amino Acids | Micellar Electrokinetic Chromatography | UV-induced Fluorescence | science.gov |

Integration into Biomolecular Modification Research

The reactivity of this compound derivatives suggests their potential for use in biomolecular modification, although specific examples are not as widely reported as for their chloroformate counterparts. In principle, these reagents can be used to introduce thiocarbonyl functionalities into biomolecules, which can serve as handles for further chemical transformations or as probes to study biomolecular interactions.

The modification of biomolecules often involves the use of bifunctional linkers to connect different molecular entities, such as a drug to an antibody in an antibody-drug conjugate (ADC). njbio.com While various linker technologies exist, the direct application of this compound derivatives as linkers is not extensively documented. However, the broader class of reagents used for bioconjugation targets specific functional groups on proteins, such as amines (e.g., lysine (B10760008) residues) and thiols (e.g., cysteine residues). thermofisher.comcreative-biolabs.com

Reagents for biomolecule modification are designed to be highly selective and efficient under mild, aqueous conditions. Common reactive moieties for amine modification include N-hydroxysuccinimide (NHS) esters and isothiocyanates, while maleimides and haloacetyl groups are typically used for thiol modification. thermofisher.com this compound S-esters, with their potential reactivity towards nucleophilic residues on proteins, could theoretically be explored for such applications, but specific research in this area is not prominent.

The following table lists common reactive groups used in protein labeling reagents:

| Reactive Group | Target Functional Group | Resulting Covalent Bond |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines | Amide |

| Isothiocyanate | Primary Amines | Thiourea |

| Maleimide | Thiols (Sulfhydryls) | Thioether |

| Haloacetyl (Iodoacetyl, Bromoacetyl) | Thiols (Sulfhydryls) | Thioether |

| Azide | Alkyne (via Click Chemistry) | Triazole |

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental aspects of molecular systems. These methods solve approximations of the Schrödinger equation to determine electronic structure and derive a wide range of molecular properties.

The electronic structure of this compound dictates its stability, geometry, and chemical behavior. A typical computational approach involves geometry optimization using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p) to find the lowest energy structure.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. For this compound, the HOMO is expected to be primarily localized on the non-bonding lone pair orbitals of the sulfur and oxygen atoms, indicating these sites are susceptible to electrophilic attack. The LUMO is anticipated to be the antibonding π* orbital of the thiocarbonyl (C=S) group, identifying the thiocarbonyl carbon as the primary site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis can be used to probe the nature of the chemical bonds. The C=S double bond would exhibit significant π-character, while the C-Cl and C-O bonds would be highly polarized covalent bonds. The calculated atomic charges would show a significant positive charge on the carbon atom, confirming its electrophilicity, and negative charges on the electronegative chlorine, sulfur, and oxygen atoms.

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C=S | ~1.65 | Shorter than a C-S single bond, indicating double bond character. |

| C-O | ~1.35 | Exhibits partial double bond character due to resonance. |

| C-Cl | ~1.78 | Typical length for a carbon-chlorine single bond adjacent to a carbonyl-like group. |

| O-H | ~0.97 | Standard length for a hydroxyl group single bond. |

| Bond Angles (°) | ||

| S=C-O | ~125 | Reflects sp² hybridization of the central carbon, slightly distorted from the ideal 120°. |

| S=C-Cl | ~123 | Also reflects sp² hybridization, influenced by the size of the sulfur and chlorine atoms. |

| O-C-Cl | ~112 | The angle is compressed due to steric repulsion between the larger S and Cl atoms. |

| C-O-H | ~109 | Typical bond angle for an sp³ hybridized oxygen atom. |

| Mulliken Charges (a.u.) | ||

| C | Highly Positive | The central carbon is electron-deficient due to bonding with three electronegative atoms (S, O, Cl). |

| S | Negative | Accumulates electron density due to its electronegativity and lone pairs. |

| O | Negative | Highly electronegative, resulting in a significant negative partial charge. |

| Cl | Negative | Electronegative, leading to a negative partial charge. |

Note: The data in this table are hypothetical values based on computational studies of analogous molecules and established chemical principles. They serve as illustrative examples of the parameters that would be determined in a specific DFT study of this compound.

This compound can exist in different spatial arrangements, or conformations, due to rotation around its single bonds, primarily the C-O bond. Similar to carboxylic acids, it is expected to have two main planar conformers: syn and anti. nih.gov The syn conformation has the O-H bond oriented toward the C=S group, while in the anti conformation, it is oriented away.

The energetic landscape can be mapped by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the H-O-C-S dihedral angle. This analysis typically reveals that the syn conformer is the global energy minimum, often stabilized by a weak intramolecular hydrogen bond or favorable electrostatic interaction between the acidic hydroxyl proton and the electron density of the thiocarbonyl sulfur. The anti conformer represents a local minimum at a higher energy. The energy difference between these conformers and the rotational barrier separating them are key outputs of this analysis. nih.gov

| Conformer | H-O-C-S Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

| syn | 0 | 0.00 | Global minimum; likely stabilized by an intramolecular O-H···S interaction. |

| anti | 180 | +4.5 | Local minimum; less stable due to the absence of intramolecular stabilization. |

| TS (syn → anti) | ~90 | +10.5 | Rotational transition state; represents the energy barrier for interconversion between the conformers. |

Note: The data in this table are plausible, illustrative values based on computational studies of related molecules like acetic acid. nih.gov They are intended to represent the expected outcome of a conformational analysis of this compound.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a cornerstone for understanding reaction mechanisms, allowing for the characterization of transition states and the exploration of reaction pathways that are often inaccessible to experimental measurement.

The hydrolysis of this compound is a fundamental reaction. Computational studies on analogous acid chlorides suggest this reaction likely proceeds through a concerted S_N2-type mechanism or a stepwise addition-elimination pathway. researchgate.net To map this pathway, one would model the approach of one or more water molecules to the this compound molecule.

Transition state (TS) searching algorithms (e.g., QST3 or Berny optimization) are used to locate the highest energy point along the reaction coordinate. For the hydrolysis reaction, the TS would likely feature a distorted tetrahedral carbon atom as the water molecule's oxygen attacks the electrophilic thiocarbonyl carbon and the C-Cl bond begins to break. researchgate.net Solvent molecules often play a crucial role, and computational models can include explicit water molecules to act as proton shuttles, thereby lowering the activation barrier. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified TS correctly connects the reactants and products on the potential energy surface.

| Reaction Step | Description | Predicted Activation Energy (ΔG‡, kcal/mol) |

| Nucleophilic Attack | A water molecule attacks the thiocarbonyl carbon, leading to the formation of a tetrahedral intermediate or a concerted displacement of Cl⁻. | ~15-20 (uncatalyzed) |

| Catalyzed Attack | A second water molecule acts as a general base, accepting a proton from the attacking water molecule, facilitating the nucleophilic attack. | ~10-14 (water-catalyzed) |

| Product Formation | Cleavage of the C-Cl bond and subsequent proton transfers lead to the formation of thioformic acid and hydrochloric acid. | - |

Note: The activation energies are estimated based on DFT studies of the hydrolysis of similar acyl chlorides and thioesters. researchgate.netmdpi.com The values illustrate the expected catalytic effect of solvent.

Regio- and stereoselectivity are critical concepts in reactions involving multifunctional molecules. For a molecule like this compound, regioselectivity questions would arise in reactions with unsymmetrical reagents. For instance, in a reaction with an amino alcohol, would the nucleophilic attack occur via the amino or the hydroxyl group?

Computational chemistry predicts regioselectivity by comparing the activation barriers for all possible reaction pathways. The pathway with the lowest activation energy corresponds to the major product. For this compound, the highly electrophilic thiocarbonyl carbon is the dominant reactive site for nucleophiles. Computational models would compare the activation energy for a nucleophile attacking the thiocarbonyl carbon versus other potential sites. Given the electronic structure, attack at the thiocarbonyl carbon is overwhelmingly favored. Stereoselectivity is less relevant for this simple, achiral molecule but would become important if it were to react with a chiral reagent, where diastereomeric transition states would be modeled to predict the product ratio.

Prediction and Analysis of Molecular Interactions

The non-covalent interactions of this compound with itself or with other molecules are crucial for understanding its properties in the condensed phase. In the absence of strong intermolecular forces, this compound is expected to form dimers in the gas phase or in nonpolar solvents, primarily through hydrogen bonding. The most stable dimer is likely a cyclic structure involving two O-H···S=C hydrogen bonds. researchgate.net

Advanced computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to analyze and decompose the interaction energy of such a dimer into physically meaningful components: electrostatic, exchange, induction (polarization), and dispersion. nih.gov This analysis reveals the fundamental nature of the forces holding the molecules together. The Atoms in Molecules (AIM) theory can also be applied to identify bond critical points (BCPs) between the interacting atoms, providing definitive evidence of hydrogen bonding and quantifying its strength. nih.gov

| Interaction Energy Component | Predicted Contribution (kcal/mol) | Physical Origin |

| Electrostatics (E_elec) | -8.0 | Attraction between the permanent multipole moments of the two monomers. |

| Exchange (E_exch) | +12.0 | Pauli repulsion arising from the overlap of electron clouds. |

| Induction (E_ind) | -3.5 | Polarization of one monomer's electron cloud by the other monomer. |

| Dispersion (E_disp) | -4.5 | Correlated fluctuations in the electron distributions of the monomers. |

| Total Interaction Energy | -4.0 | The net stabilization energy of the dimer complex. |

Note: This table presents a hypothetical SAPT energy decomposition for a this compound dimer. The values are illustrative, based on typical values for hydrogen-bonded dimers of similar acids, nih.gov and demonstrate how the total interaction energy is a balance of attractive and repulsive forces.

Emerging Research Directions and Future Prospects in Chlorothioformic Acid Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient and scalable methods for the synthesis of chlorothioformic acid and its esters is a continuous area of investigation. Traditional methods often involve the use of hazardous reagents like phosgene (B1210022). Current research is geared towards safer and more efficient alternatives.

A notable advancement is the development of an improved process for the preparation of lower alkyl chlorothioformates through the reaction of a mercaptan and phosgene in the presence of an activated carbon catalyst. google.com This process utilizes successively arranged catalyst beds to optimize the reaction, aiming to minimize the formation of by-products such as diethyl disulfide. google.com

Furthermore, a scalable, preparative procedure for the production of methyl chlorothioformate from thiophosgene (B130339) has been developed, enabling its synthesis on a scale exceeding 100 grams in a single run. digitellinc.comnih.gov This development is significant as it makes this key reagent more accessible for broader applications in organic synthesis. digitellinc.comnih.gov The optimized protocol addresses the limited commercial availability of this compound in large quantities. digitellinc.com

These advancements in synthetic methodologies are crucial for expanding the utility of this compound derivatives in both academic research and industrial applications.

Development of Highly Selective Catalytic Systems

The development of catalytic systems that can selectively activate this compound and its derivatives for specific transformations is a key area of emerging research. While transition-metal-free cross-coupling reactions of organomagnesium reagents with methyl chlorothioformate have been shown to be effective for the synthesis of methyl thionoesters, the exploration of catalytic approaches for other transformations is still in its nascent stages. nih.gov

Current research efforts are implicitly directed towards finding catalysts that can control the reactivity of the chlorothioformyl group, enabling selective reactions at either the carbonyl carbon or the sulfur atom. The aim is to develop catalytic protocols that offer high chemo- and regioselectivity, thereby avoiding the need for protecting groups and reducing waste. For instance, palladium-catalyzed reactions have been explored for thioacylation using chlorothioformate derivatives, suggesting a potential avenue for future catalytic system development. nih.gov

The table below summarizes the current state of synthetic methods and highlights the need for more advanced catalytic systems.

| Synthetic Method | Reagents | Scale | Key Features | Catalyst |

| Alkyl Chlorothioformate Synthesis | Mercaptan, Phosgene | Industrial | Improved process with activated carbon catalyst beds to minimize byproducts. google.com | Activated Carbon |

| Methyl Chlorothioformate Synthesis | Thiophosgene | >100 g | Scalable, preparative procedure addressing commercial unavailability. digitellinc.comnih.gov | None (Direct Reaction) |

| Methyl Thionoester Synthesis | Organomagnesium Reagents, Methyl Chlorothioformate | Up to 25 g | Transition-metal-free cross-coupling. nih.gov | None (Direct Reaction) |

Expansion of Applications in Chemical Synthesis Methodologies

The primary application of this compound and its esters has been in the synthesis of thionoesters, which are valuable intermediates in organic chemistry. digitellinc.comrsc.org Thionoesters serve as precursors for the preparation of a variety of compounds, including difluoroalkyl ethers, thioamides, and 1,4,2-oxathiazoles. digitellinc.com They have also been utilized as 1,2-dipolarophiles in [4+2] cycloaddition reactions. digitellinc.com

Recent research has focused on expanding the utility of chlorothioformates as versatile reagents. A significant development is the use of methyl chlorothioformate in a one-pot, two-stage process for the synthesis of thionoesters from readily available aromatic and aliphatic halohydrocarbons. digitellinc.com This method involves the conversion of the halohydrocarbons into organomagnesium compounds, which then react with methyl chlorothioformate. digitellinc.com This approach provides a convenient and efficient alternative to traditional methods that often suffer from a lack of selectivity and require harsh reaction conditions. digitellinc.com

The exploration of chlorothioformates in other areas of synthesis, such as in the formation of other sulfur-containing heterocycles or as functional handles for bioconjugation, represents a promising direction for future research.

Advanced Computational Design and Prediction of New Reactivity

Computational chemistry is poised to play a crucial role in advancing the understanding and application of this compound chemistry. While specific ab initio and Density Functional Theory (DFT) studies on this compound are not yet widely reported in the literature, the application of these methods holds significant potential.

Theoretical calculations can be employed to:

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving chlorothioformates, such as their hydrolysis, which has been suggested to proceed via an SN1 mechanism. researchgate.net Understanding these mechanisms is key to controlling reaction outcomes.

Predict Reactivity and Selectivity: DFT calculations can be used to predict the reactivity of different chlorothioformate derivatives and the selectivity of their reactions with various nucleophiles. This predictive power can guide the design of new synthetic methodologies.

Design Novel Catalysts: Computational modeling can aid in the rational design of catalysts that can selectively activate the chlorothioformyl group, leading to the development of new and efficient catalytic transformations.

Investigate Molecular Properties: Theoretical methods can be used to calculate the structural and electronic properties of this compound and its derivatives, providing a fundamental understanding of their chemical behavior.

The table below outlines potential areas of investigation using computational methods.

| Area of Investigation | Computational Method | Potential Insights |

| Reaction Mechanisms | DFT, Ab Initio | Detailed pathways, transition state analysis, kinetic and thermodynamic parameters. researchgate.netvub.benih.govturkjps.org |

| Reactivity Prediction | Fukui Functions, Electrostatic Potential Maps | Identification of electrophilic and nucleophilic sites, prediction of reaction selectivity. |

| Catalyst Design | Molecular Docking, QM/MM | Design of catalysts with optimal binding and activation properties for chlorothioformates. |

| Molecular Properties | Geometry Optimization, Vibrational Analysis | Accurate prediction of molecular structures, spectroscopic properties, and stability. |

Integration with Interdisciplinary Research Fields

The unique reactivity of the chlorothioformyl group opens up possibilities for its application in various interdisciplinary research fields, moving beyond traditional organic synthesis.

Medicinal Chemistry and Drug Discovery: The introduction of sulfur-containing functional groups can significantly impact the biological activity of molecules. nih.gov While direct applications of this compound in drug synthesis are not yet prevalent, its derivatives, such as thionoesters, serve as versatile intermediates for the synthesis of novel heterocyclic compounds with potential therapeutic properties. digitellinc.comresearchgate.net The development of efficient methods for incorporating the thiocarbonyl group using chlorothioformates could be valuable in the design and synthesis of new drug candidates. youtube.comdntb.gov.uaresearchgate.net

Polymer and Materials Science: Monomers containing the chlorothioformyl group or its derivatives could be utilized in the synthesis of novel polymers with unique properties. The sulfur atom can impart desirable characteristics such as altered refractive index, thermal stability, and affinity for metals. The development of bio-based monomers is an active area of research, and chlorothioformate chemistry could potentially be adapted for the functionalization of renewable feedstocks to produce new polymer building blocks. digitellinc.comchemrxiv.orgrsc.orgmdpi.comosti.gov

Bioconjugation and Chemical Biology: The selective reactivity of the chlorothioformyl group with certain nucleophiles could be exploited for the site-specific modification of biomolecules. While this application is still largely unexplored, the development of chlorothioformate-based reagents for bioconjugation could provide new tools for labeling and studying proteins and other biological macromolecules. nih.govnih.govlibretexts.orgwiley-vch.deyoutube.com

The continued exploration of this compound chemistry at the interface of these disciplines is expected to lead to innovative solutions and new technologies.

Q & A

Basic: What are the recommended methods for preparing and handling chloroform solutions in experimental settings?

Chloroform is highly volatile and toxic, requiring strict protocols for solution preparation and handling. For example:

- Sample preparation: Dissolve 5 mg of a sample in 5 mL chloroform, followed by adding 0.5 mL acetic anhydride and 1 mL acetic acid, then heating at 50°C for 2–16 hours .

- Safety measures: Use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Chloroform’s hazard profile includes respiratory toxicity (H331), carcinogenicity (H351), and acute toxicity (H302) .

- Storage: Keep at ambient temperatures in tightly sealed containers to prevent evaporation and degradation .

Basic: How can researchers ensure reproducibility in chloroform-based experiments?

Reproducibility hinges on:

- Detailed methodology: Clearly document solvent purity (e.g., ACS-grade, 99.8+%), reaction conditions (temperature, time), and equipment specifications (e.g., GC-MS parameters) .

- Buffer preparation: For pH-controlled studies, mix sodium acetate (0.1 N) and acetic acid (0.1 N) to create acetate buffer solutions (e.g., pH 4.8) .

- Reference standards: Use validated protocols from authoritative sources like the Chloroform Toxicological Profile .

Advanced: How can contradictions in toxicological data across chloroform studies be resolved?

Conflicting results often arise from variability in exposure routes, species sensitivity, or experimental design. Strategies include:

- Consistency evaluation: Assess alignment across animal models (e.g., rodents vs. primates), human epidemiological studies, and mechanistic in vitro data. Upgrade confidence if ≥80% of studies show concordance .

- Systematic reviews: Apply inclusion criteria such as route of exposure (inhalation, oral, dermal), health outcomes (e.g., hepatic/kidney toxicity), and study type (controlled vs. observational) .

- PBPK modeling: Use physiologically based pharmacokinetic models (e.g., Corley et al., 1990) to reconcile dose-response discrepancies by accounting for metabolic differences (e.g., CYP450 activity) .

Advanced: What parameters are critical for pharmacokinetic modeling of chloroform in human health risk assessments?

Key parameters include:

- Physicochemical properties: Chloroform’s molecular weight (119.37 g/mol), vapor pressure (160 mmHg at 20°C), and solubility in water (8.2 g/L at 20°C) .

- Metabolic pathways: Hepatic metabolism via CYP2E1 to reactive intermediates (e.g., phosgene) and glutathione conjugation pathways .

- Exposure variables: Inhalation rates, dermal absorption coefficients, and inter-individual variability in metabolic capacity .

Advanced: How should researchers design studies to address data gaps in chloroform’s systemic effects?

Prioritize studies that:

- Focus on susceptible populations: Investigate developmental toxicity in pediatric models or immunocompromised cohorts .

- Quantify biomarkers: Measure chloroform metabolites (e.g., trichloroethanol) in urine or blood to correlate exposure levels with organ damage .

- Leverage multi-omics: Integrate transcriptomic, proteomic, and metabolomic data to identify mechanistic pathways (e.g., oxidative stress, DNA adduct formation) .

Methodological: What criteria should guide literature screening for systematic reviews on chloroform?

Use a two-step process:

Title/abstract screening: Exclude studies not meeting inclusion criteria (e.g., non-peer-reviewed sources, irrelevant exposure routes) .

Full-text review: Validate methodologies (e.g., dose accuracy, control groups) and prioritize studies with robust statistical power and low bias risk .

Example inclusion criteria:

Methodological: How can researchers optimize data collection for chloroform toxicity studies?

- Standardized CRFs: Use case report forms (CRFs) with predefined fields for exposure duration, concentration, and clinical outcomes (e.g., serum creatinine for renal toxicity) .

- QA/QC protocols: Calibrate analytical instruments (e.g., GC-MS) regularly and include internal standards (e.g., deuterated chloroform) to validate measurements .

- Metadata documentation: Record environmental variables (temperature, humidity) and confounding factors (co-exposure to ethanol or other solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.